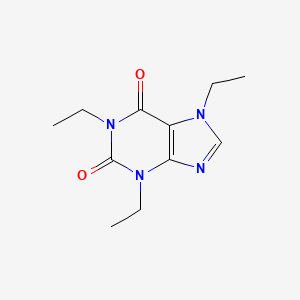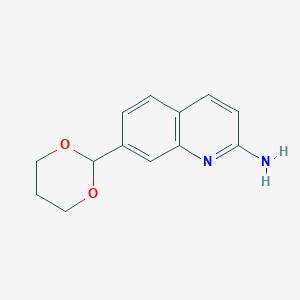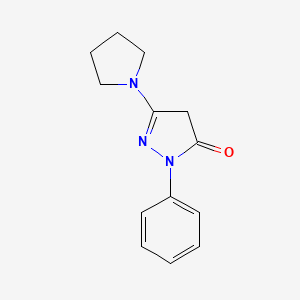
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenyl group, a pyrrolidinyl group, and a pyrazolone core
Méthodes De Préparation
The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one typically involves a series of chemical reactions. One common synthetic route includes the reaction of phenylhydrazine with ethyl acetoacetate to form a pyrazolone intermediate. This intermediate is then reacted with pyrrolidine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazolone products.
Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or pyrrolidinyl rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones .
Applications De Recherche Scientifique
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mécanisme D'action
The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s interaction with cellular pathways can lead to apoptosis in cancer cells, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
1-Phenyl-3-(pyrrolidin-1-yl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:
1-Phenyl-3-(piperidin-1-yl)-1H-pyrazol-5(4H)-one: This compound has a piperidinyl group instead of a pyrrolidinyl group, which may result in different biological activities and chemical reactivity.
1-Phenyl-3-(morpholin-1-yl)-1H-pyrazol-5(4H)-one: The presence of a morpholinyl group can influence the compound’s solubility and interaction with biological targets.
1-Phenyl-3-(pyridin-1-yl)-1H-pyrazol-5(4H)-one: The pyridinyl group introduces aromaticity, potentially altering the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
30707-75-6 |
|---|---|
Formule moléculaire |
C13H15N3O |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
2-phenyl-5-pyrrolidin-1-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C13H15N3O/c17-13-10-12(15-8-4-5-9-15)14-16(13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
JAKBNAULJFQSPV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=NN(C(=O)C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)
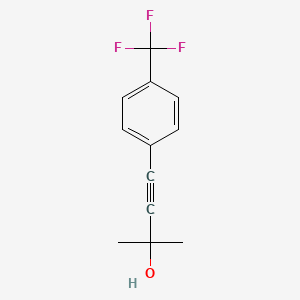
![2-(Chloromethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B11875827.png)



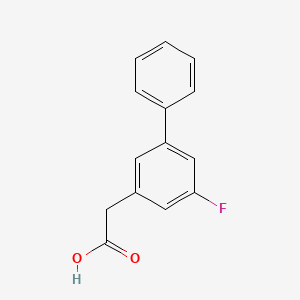


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)
